

# A Translational Comparison of GLPG1205 and Approved Therapies for Idiopathic Pulmonary Fibrosis

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## Compound of Interest

Compound Name: GLPG1205

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This guide provides a comprehensive comparison of the investigational drug **GLPG1205** with the approved therapies for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone and nintedanib. The information is based on available preclinical and clinical data to support translational research and drug development efforts in the field of pulmonary fibrosis.

## Introduction to a Novel Target and Established Therapies

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1] Currently, two drugs, pirfenidone and nintedanib, are approved for the treatment of IPF.[2] While they can slow the rate of lung function decline, they do not halt or reverse the disease process.[2][3] This has spurred the development of novel therapeutic agents targeting different pathways involved in fibrosis. One such agent was **GLPG1205**, a selective antagonist of the G-protein-coupled receptor 84 (GPR84).[1][4][5]

**GLPG1205**, an experimental drug, acts as a selective antagonist of GPR84, a receptor implicated in inflammatory and fibrotic processes.[4][5] Preclinical studies demonstrated its anti-inflammatory and anti-fibrotic effects.[1][6] However, its clinical development for IPF was discontinued due to a lack of significant efficacy and a poor safety profile in a Phase 2 trial.[4][7]

Pirfenidone is an orally available small molecule with anti-fibrotic and anti-inflammatory properties.[8][9] Its precise mechanism of action is not fully understood, but it is known to modulate several cytokines involved in fibrosis, including transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ).[4][10]

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6][11] By blocking these signaling pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis, such as fibroblast proliferation and differentiation.[12][13]

## Comparative Efficacy and Mechanism of Action

A direct head-to-head translational study comparing **GLPG1205** with pirfenidone and nintedanib has not been published. This comparison is therefore based on data from independent preclinical and clinical studies.

## Quantitative Data Summary

The following tables summarize key quantitative data for **GLPG1205**, pirfenidone, and nintedanib from in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Effects

Compound	Target(s)	IC50 Values	Key In Vitro Effects
GLPG1205	GPR84	15 nM (antagonizes ZQ16-induced ROS in TNF- $\alpha$ primed neutrophils)[6][12]	Inhibits GPR84-agonist induced reactive oxygen species (ROS) production and intracellular calcium response in neutrophils.[6][12]
Pirfenidone	Multiple (TGF- $\beta$ , TNF- $\alpha$ pathways)	Not well defined	Inhibits TGF- $\beta$ -induced fibroblast proliferation and differentiation.[14] Reduces expression of fibrogenic mediators.[15]
Nintedanib	VEGFR, FGFR, PDGFR	VEGFR-1: 34 nM, VEGFR-2: 21 nM, VEGFR-3: 13 nMFGFR-1: 69 nM, FGFR-2: 37 nM, FGFR-3: 108 nMPDGFR- $\alpha$ : 59 nM, PDGFR- $\beta$ : 65 nM[8]	Inhibits proliferation and migration of human lung fibroblasts.[8] Attenuates PDGF-stimulated motility of IPF human lung fibroblasts.[13]

Table 2: Preclinical Efficacy in Animal Models of Pulmonary Fibrosis

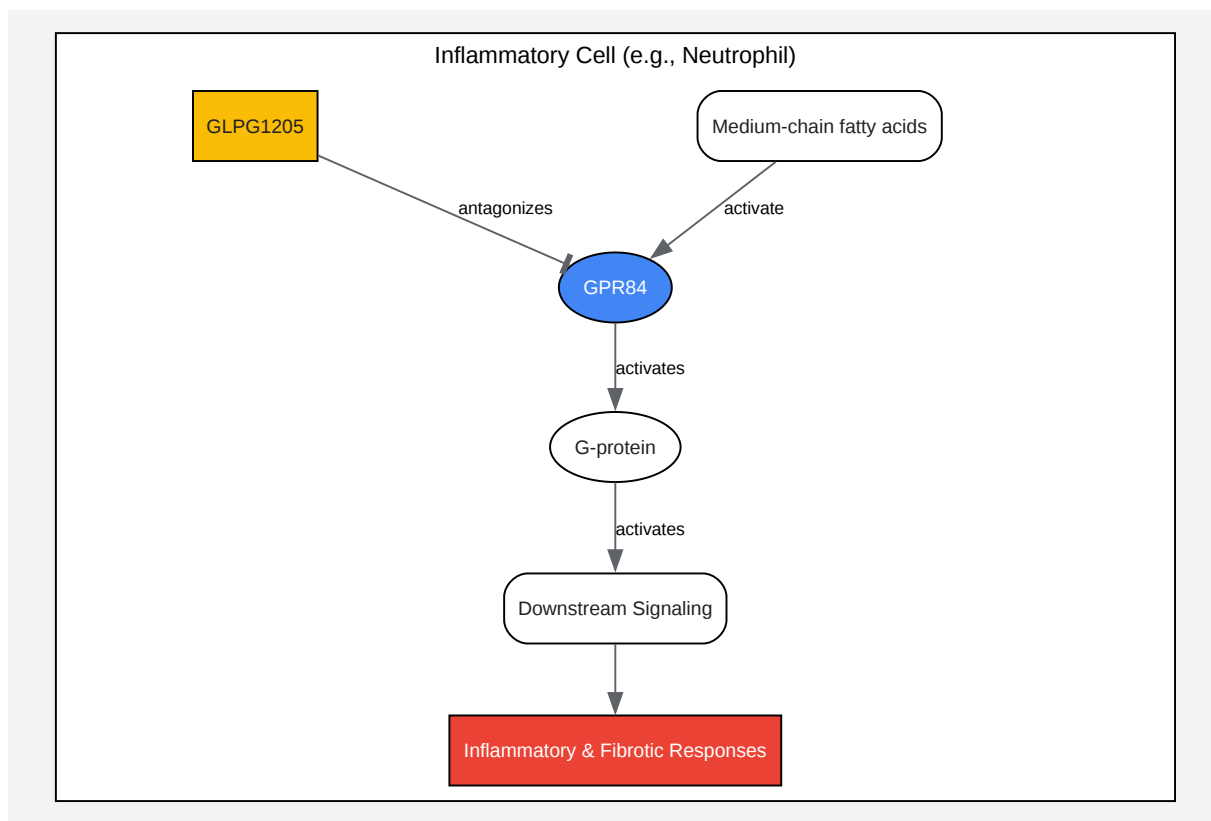
Compound	Animal Model	Dosing Regimen	Key Findings
GLPG1205	Bleomycin-induced lung fibrosis (mouse)	30 mg/kg, twice daily (oral)	Significantly reduced Ashcroft score.[6]
Radiation-induced lung fibrosis (mouse)	30 mg/kg, once daily (oral)	Significantly reduced collagen deposition.[6]	
Pirfenidone	Bleomycin-induced lung fibrosis (hamster, mouse)	Various	Attenuated fibroblast proliferation and collagen synthesis. [15][16]
Nintedanib	Bleomycin-induced lung fibrosis (mouse)	Various	Reduced inflammation and fibrosis.[17]
Silica-induced lung fibrosis (mouse)	Various	Inhibited fibroblast proliferation and collagen accumulation.[18]	

Table 3: Clinical Efficacy in Phase 2/3 Trials for IPF

Compound	Clinical Trial	Key Efficacy Endpoint	Outcome
GLPG1205	PINTA (Phase 2)	Change from baseline in Forced Vital Capacity (FVC)	No significant difference in FVC decline versus placebo. <a href="#">[7]</a>
Pirfenidone	CAPACITY & ASCEND (Phase 3)	Change from baseline in FVC	Significantly slowed the rate of FVC decline compared to placebo. <a href="#">[3]</a>
Nintedanib	IMPULSIS-1 & IMPULSIS-2 (Phase 3)	Annual rate of decline in FVC	Significantly reduced the annual rate of FVC decline compared to placebo. <a href="#">[19]</a>

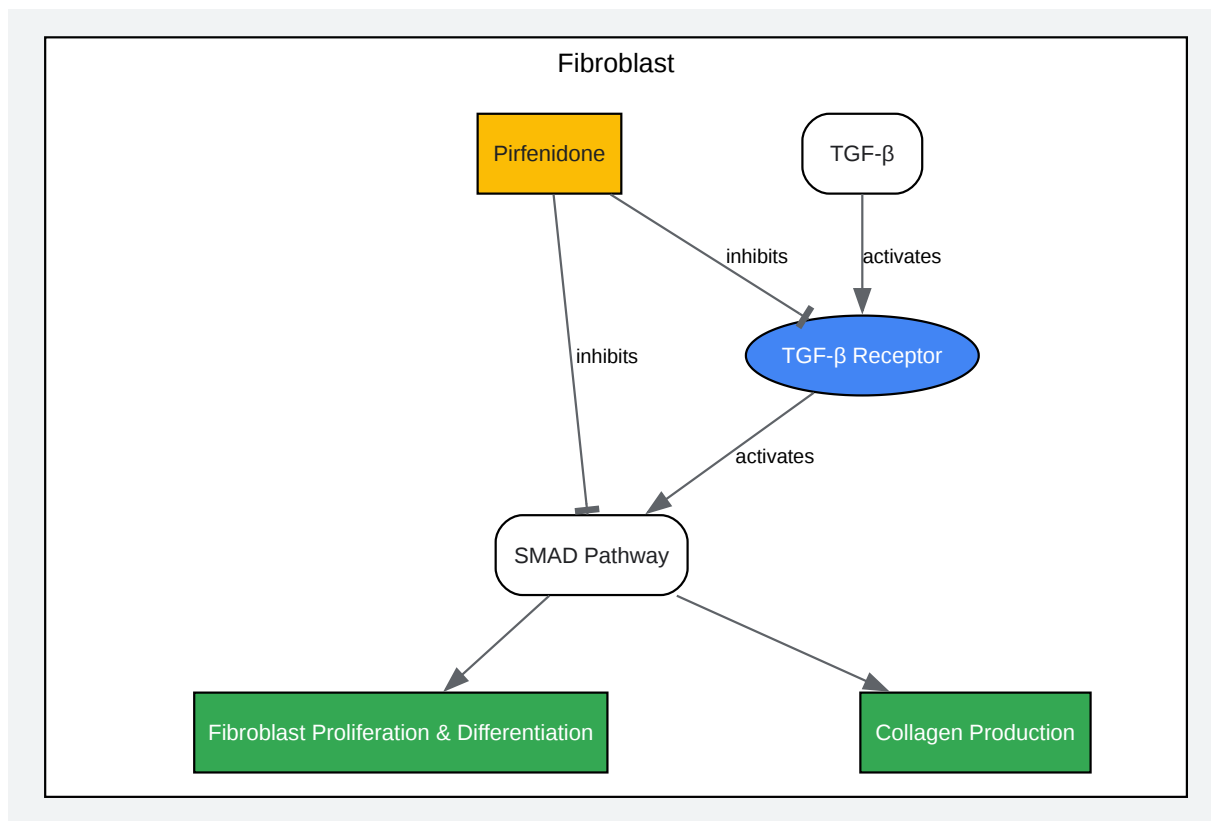
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by each compound and a general workflow for preclinical evaluation.



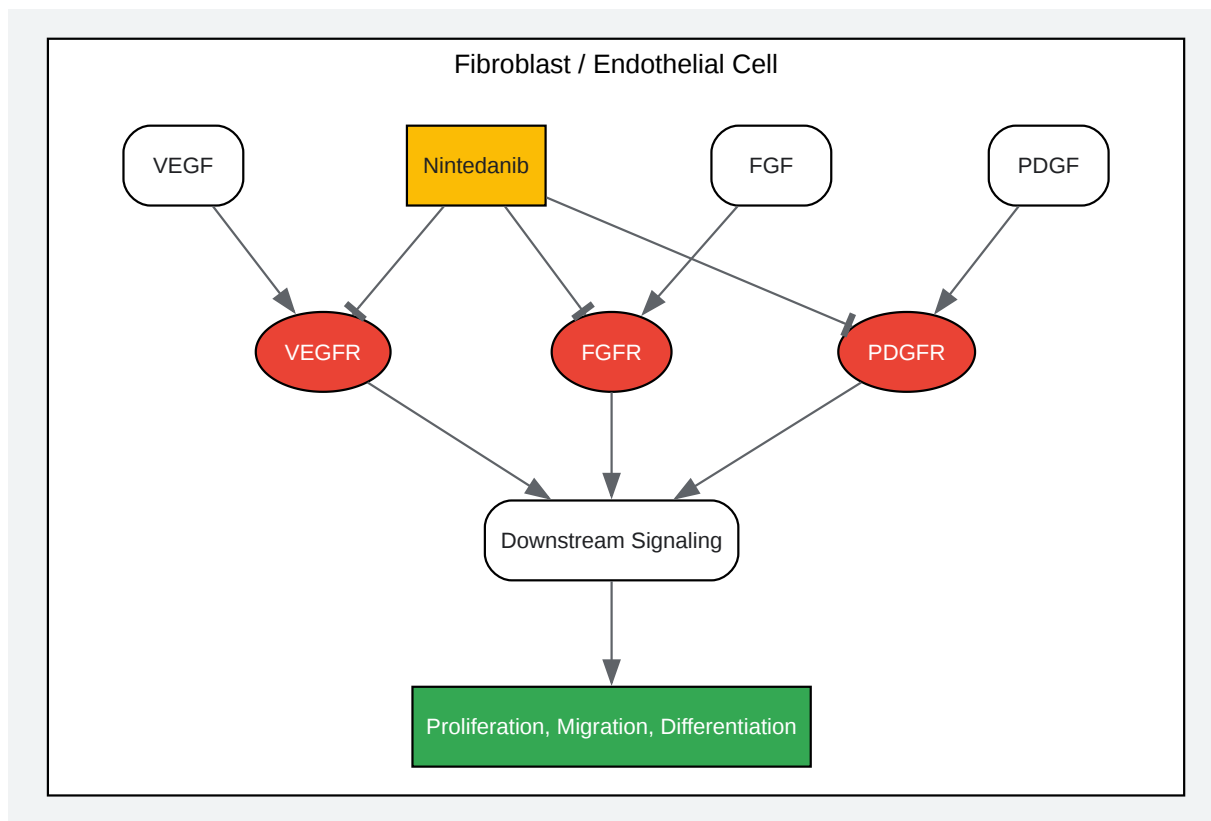
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**Caption:** Proposed mechanism of **GLPG1205** in blocking GPR84 signaling.

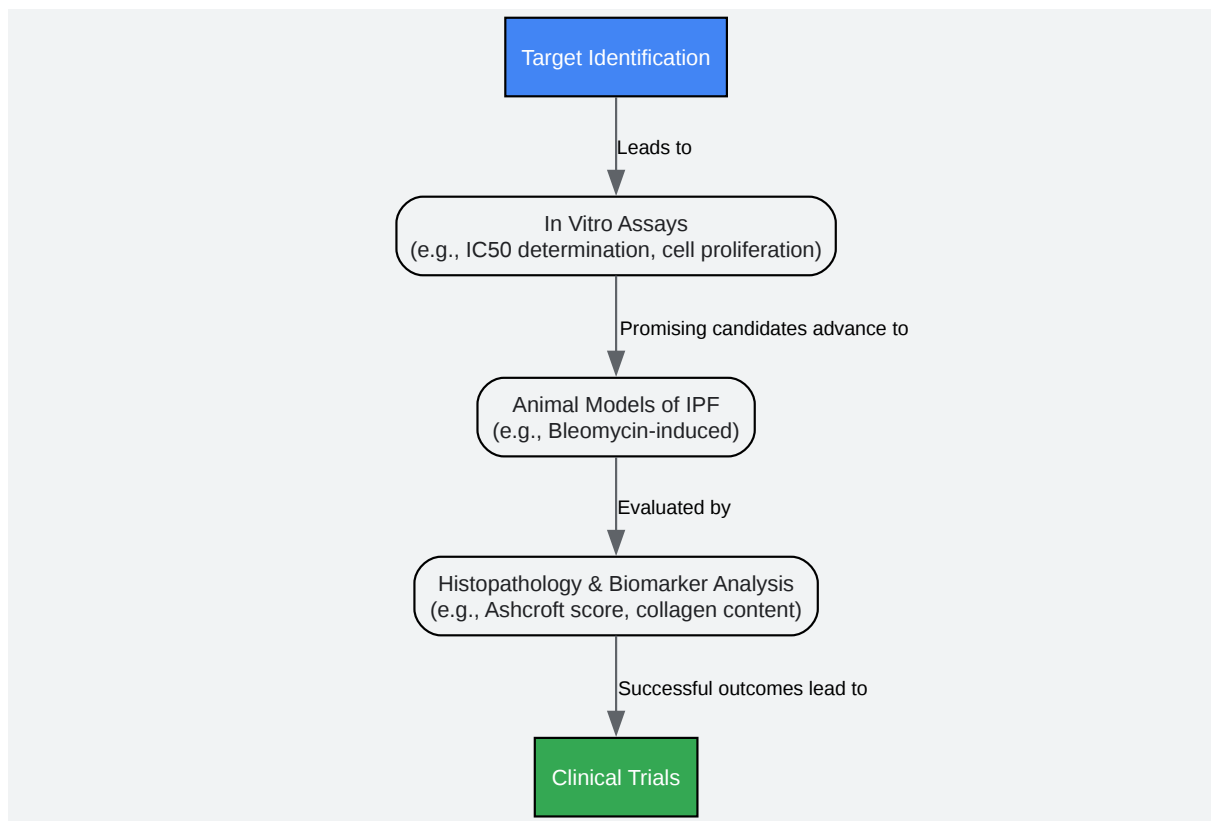


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**Caption:** Pirfenidone's inhibitory effects on the TGF-β signaling pathway.







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